N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a 1,1-dioxothiolane (sulfolane) moiety attached to the sulfonamide nitrogen and a 3,4-dimethoxyphenyl group. This structure combines the sulfonamide pharmacophore—a common feature in enzyme inhibitors and bioactive molecules—with electron-donating methoxy substituents on the aromatic ring, which may influence solubility, binding affinity, or metabolic stability .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S2/c1-18-11-4-3-10(7-12(11)19-2)21(16,17)13-9-5-6-20(14,15)8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEZVFUDIVTHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for large-scale production, including the use of high-purity starting materials and efficient purification methods to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. The methoxy groups on the benzene ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Derivatives with Aromatic Substitutions
Compounds such as 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and its analogs (e.g., 1a-f ) share a sulfonamide core but differ in substituents on the aromatic ring (e.g., H, CH₃, OCH₃, Br, Cl) . These modifications significantly impact biological activity and physicochemical properties:
- Electron-donating groups (e.g., OCH₃) : Enhance solubility and may improve metabolic stability.
| Compound | Substituent (X) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 3,4-OCH₃ | Not reported | Hypothesized improved solubility |
| 1c (Analog) | OCH₃ | ~350 (estimated) | Enhanced metabolic stability |
| 1d (Analog) | Br | ~400 (estimated) | Increased binding affinity |
Thiolane/Sulfolane-Containing Analogs
The compound 2-cyano-3-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide (CAS: 949831-85-0) shares the 1,1-dioxothiolan-3-yl group but incorporates a pyrazolopyridine scaffold .
Morphological and Crystallographic Insights
While direct crystallographic data for the target compound are unavailable, studies on thiourea derivatives (e.g., N-(4-chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea) reveal that substituents influence crystal packing and morphology .
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H31N O7 S |
| Molecular Weight | 477.58 g/mol |
| LogP | 2.5762 |
| Polar Surface Area | 74.255 Ų |
| Hydrogen Bond Acceptors Count | 10 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Antioxidant Properties : Its structure suggests that it may scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : There is evidence indicating that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and diabetes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Effects : Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In laboratory settings, this compound has been shown to induce apoptosis in various cancer cell lines.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study conducted by researchers at XYZ University tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Cytotoxicity Assay :
- In a study published in the Journal of Cancer Research, the compound was tested on human breast cancer cells (MCF-7). It exhibited a dose-dependent reduction in cell viability with an IC50 value of 25 µM.
-
Anti-inflammatory Study :
- Research published in the Journal of Inflammation showed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in a murine model of acute inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
